molecular formula C16H20N2O2 B11732223 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one

1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one

Cat. No.: B11732223
M. Wt: 272.34 g/mol
InChI Key: WPVJMQGWNSBWJG-UHFFFAOYSA-N
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Description

1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one is a synthetic organic compound with the molecular formula C16H20N2O2. It is characterized by the presence of a dimethylamino group attached to a prop-2-enoyl moiety, which is further connected to a phenyl ring. The compound also contains a dimethylazetidinone ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one typically involves the following steps:

    Formation of the Dimethylamino Prop-2-enoyl Intermediate: This step involves the reaction of dimethylamine with an appropriate acyl chloride or ester to form the dimethylamino prop-2-enoyl intermediate.

    Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Formation of the Azetidinone Ring: The final step involves the cyclization of the intermediate to form the azetidinone ring. This can be achieved through intramolecular cyclization reactions under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one
  • tert-Butyl (E)-4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate

Uniqueness

1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one is unique due to its specific structural features, including the combination of a dimethylamino prop-2-enoyl moiety with a dimethylazetidinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2)11-18(15(16)20)13-7-5-12(6-8-13)14(19)9-10-17(3)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVJMQGWNSBWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C=CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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